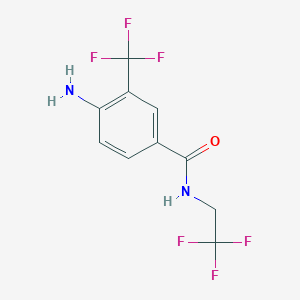
3-Acetamido-3-phenylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetamido-3-phenylprop-2-enoic acid is an organic compound that belongs to the class of cinnamic acid derivatives. It is characterized by the presence of an acetamido group attached to the alpha carbon of the cinnamic acid backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
3-Acetamido-3-phenylprop-2-enoic acid can be synthesized through several methods. One common approach involves the condensation of aromatic aldehydes with propanedioic acid in the presence of a weak base, followed by acid-catalyzed decarboxylation . Another method includes the oxidation of cinnamaldehyde or the condensation of benzal chloride and sodium acetate, followed by acid hydrolysis . The Perkin reaction is also a notable method for synthesizing cinnamic acid derivatives .
Industrial Production Methods
Industrial production of this compound often employs the Knoevenagel reaction, which involves the condensation of aromatic aldehydes with propanedioic acid in the presence of a catalytic amount of piperidine in a water-insoluble ionic liquid . This method is favored due to its high yield and the recyclability of the ionic liquid.
化学反応の分析
Types of Reactions
3-Acetamido-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Acetamido-3-phenylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits antibacterial, antifungal, and antiparasitic properties.
Medicine: It is investigated for its potential in treating high blood pressure and preventing strokes.
作用機序
The mechanism of action of 3-Acetamido-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s antibacterial and antifungal properties are attributed to its ability to disrupt cell wall synthesis and inhibit enzyme activity in microorganisms . In medicinal applications, it may act on molecular targets involved in blood pressure regulation and stroke prevention.
類似化合物との比較
Similar Compounds
Cinnamic acid: The parent compound of 3-Acetamido-3-phenylprop-2-enoic acid, known for its aromatic properties and use in flavoring and fragrance industries.
Phenylacetic acid: Another related compound with applications in the synthesis of pharmaceuticals and perfumes.
Phenylpropanoic acid: Similar in structure, used in the production of various organic compounds.
Uniqueness
This compound is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and broadens its range of applications compared to its parent compound, cinnamic acid.
特性
IUPAC Name |
3-acetamido-3-phenylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)12-10(7-11(14)15)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBDEJVYLGPZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
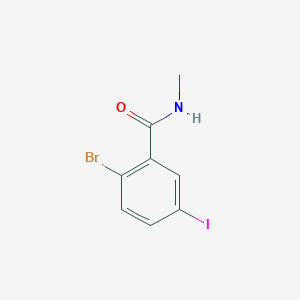
![2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B14777730.png)
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14777735.png)

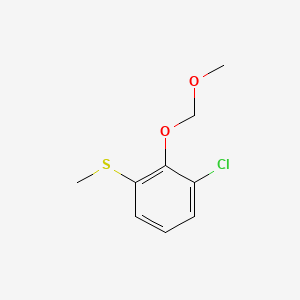

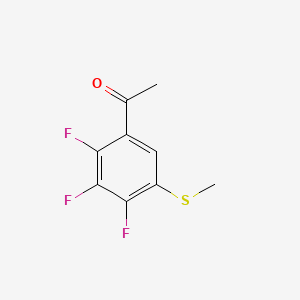
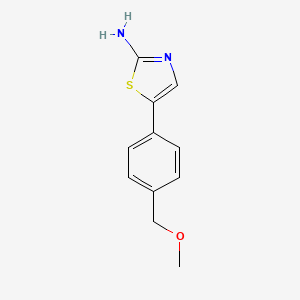

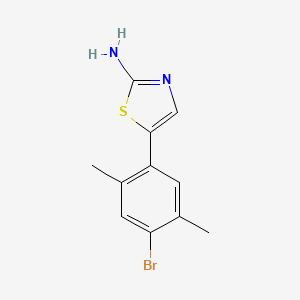
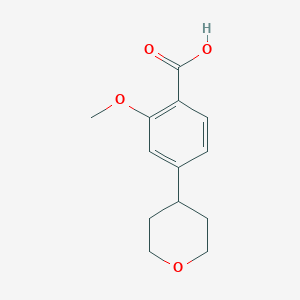
![7-Amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B14777806.png)
![(7aR)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14777809.png)
